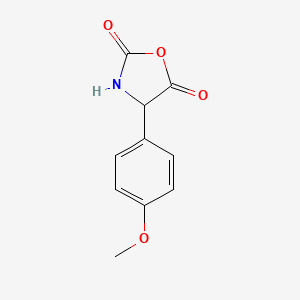

4-(4-Methoxyphenyl)oxazolidine-2,5-dione

Description

Significance of the Oxazolidine-2,5-dione (B1294343) Heterocyclic Scaffold in Advanced Organic Synthesis

The oxazolidine-2,5-dione ring system is a prominent heterocyclic scaffold that has demonstrated considerable utility in advanced organic synthesis. This five-membered ring, containing both nitrogen and oxygen heteroatoms, is not only a core component of various biologically active molecules but also serves as a valuable tool in the stereocontrolled synthesis of complex organic structures.

One of the most significant applications of the oxazolidinone scaffold, a close relative of the 2,5-dione, is its use as a chiral auxiliary. In asymmetric synthesis, these chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical reaction to proceed with a high degree of stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over others. This control is crucial in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Furthermore, the oxazolidinone ring is a key structural feature in a class of antibiotics known as oxazolidinones, with Linezolid (B1675486) being a notable example. researchgate.net These antibiotics are effective against a range of drug-resistant bacteria. The oxazolidine-2,5-dione scaffold itself is explored for its potential as a pharmacophore in the design of new therapeutic agents.

The reactivity of the oxazolidine-2,5-dione ring, with its two carbonyl groups, also presents multiple avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives. This versatility makes it an attractive starting point for the development of new synthetic methodologies and the construction of novel molecular architectures.

| Property | Description |

|---|---|

| Structure | Five-membered heterocyclic ring containing one nitrogen and one oxygen atom, with two carbonyl groups at positions 2 and 5. |

| Key Applications | - Chiral auxiliary in asymmetric synthesis.

|

| Reactivity | The carbonyl groups and the N-H bond provide sites for various chemical transformations. |

Importance of the Methoxyphenyl Moiety in Chemical Functionality and Derivative Design

The methoxyphenyl group, a phenyl ring substituted with a methoxy (B1213986) (-OCH3) group, is a common and functionally significant moiety in a vast array of organic molecules, including natural products and pharmaceuticals. Its presence in 4-(4-Methoxyphenyl)oxazolidine-2,5-dione imparts specific properties that are crucial for its chemical behavior and the design of its derivatives.

The methoxy group is an electron-donating group, which influences the electronic properties of the phenyl ring. This electronic effect can modulate the reactivity of the entire molecule, affecting how it interacts with other chemical species and biological targets. For instance, the electron-rich nature of the methoxyphenyl ring can be important for certain types of intermolecular interactions, such as pi-pi stacking with biological macromolecules.

In the context of medicinal chemistry, the methoxyphenyl moiety plays a significant role in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can influence key parameters such as:

Lipophilicity: The methoxy group can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution within the body.

Metabolic Stability: The methoxy group can be a site of metabolic transformation, typically through O-demethylation. Understanding this metabolic pathway is crucial for designing drug candidates with appropriate half-lives.

The strategic placement of the methoxy group on the phenyl ring allows for fine-tuning of these properties, making it a valuable tool in the process of lead optimization in drug discovery.

| Parameter | Effect of Methoxyphenyl Group |

|---|---|

| Electronic Properties | Electron-donating, influencing reactivity and intermolecular interactions. |

| Lipophilicity | Generally increases lipophilicity, affecting absorption and distribution. |

| Metabolism | Can undergo O-demethylation, impacting the molecule's metabolic fate. |

| Target Interaction | Can participate in hydrogen bonding and other non-covalent interactions with biological targets. |

Overview of Research Trajectories for Oxazolidine-2,5-dione Derivatives

Research into oxazolidinone derivatives, including those with the 2,5-dione scaffold, is a vibrant and rapidly expanding field. The versatility of this heterocyclic system has led to its exploration in several key areas of chemical and biomedical research.

A primary focus of research has been in the development of new antibacterial agents . researchgate.net Prompted by the success of Linezolid and the growing threat of antibiotic resistance, chemists are actively designing and synthesizing novel oxazolidinone derivatives with improved potency, broader spectrum of activity, and better safety profiles. Modifications are often made at various positions of the oxazolidinone ring and its substituents to optimize antibacterial efficacy.

Another significant research trajectory is in the field of anticancer drug discovery . nih.gov Numerous studies have reported the synthesis and evaluation of oxazolidinone derivatives for their cytotoxic activity against various cancer cell lines. The mechanism of action of these compounds is diverse, and they represent a promising class of potential chemotherapeutic agents.

Furthermore, the anti-inflammatory properties of oxazolidinone derivatives have also been investigated. Some compounds have shown the ability to inhibit key inflammatory mediators, suggesting their potential for the treatment of inflammatory diseases.

The development of asymmetric synthesis methodologies continues to be a key area of research involving oxazolidinone scaffolds. Their application as chiral auxiliaries is being continuously refined and expanded to enable the efficient and selective synthesis of a wide range of enantiomerically pure compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H9NO4/c1-14-7-4-2-6(3-5-7)8-9(12)15-10(13)11-8/h2-5,8H,1H3,(H,11,13) |

InChI Key |

SPBXQRHYPGDBRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 4 Methoxyphenyl Oxazolidine 2,5 Dione and Its Derivatives

Established Synthetic Routes to the Oxazolidine-2,5-dione (B1294343) Core

Traditional methods for the synthesis of the oxazolidine-2,5-dione ring system have laid the groundwork for the preparation of a diverse array of derivatives. These routes often involve cyclization reactions of functionalized acyclic precursors.

Phosgene-Mediated Cyclization Approaches

A prominent and historically significant method for the synthesis of oxazolidine-2,5-diones, which are also known as α-amino acid N-carboxyanhydrides (NCAs), involves the use of phosgene (B1210022) (COCl₂) or its safer, solid equivalent, triphosgene (B27547) (bis(trichloromethyl)carbonate). This approach utilizes α-amino acids as the starting material. The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which subsequently undergoes intramolecular cyclization to yield the desired oxazolidine-2,5-dione with the elimination of hydrogen chloride.

The reaction of an α-amino acid with phosgene first leads to the formation of a carbamoyl (B1232498) chloride. The intramolecular nucleophilic attack of the carboxylic acid group on the carbamoyl chloride then results in the closure of the five-membered ring and the expulsion of a molecule of HCl. Due to the high toxicity of phosgene gas, triphosgene is often preferred in laboratory settings. Triphosgene, in the presence of a tertiary amine, generates phosgene in situ, thus avoiding the handling of the hazardous gas directly.

| Starting Material | Reagent | Product | Key Feature |

| α-Amino Acid | Phosgene (COCl₂) | Oxazolidine-2,5-dione (NCA) | Direct cyclization via N-chloroformyl intermediate. |

| α-Amino Acid | Triphosgene | Oxazolidine-2,5-dione (NCA) | Safer alternative to phosgene, generating it in situ. |

This method is highly efficient and has been widely applied to a broad range of α-amino acids, allowing for the synthesis of various 4-substituted oxazolidine-2,5-diones. The 4-substituent of the resulting oxazolidine-2,5-dione corresponds to the side chain of the starting α-amino acid. For the synthesis of 4-(4-methoxyphenyl)oxazolidine-2,5-dione, the corresponding starting material would be 4-methoxyphenylglycine.

Condensation Reactions Utilizing α-Hydroxy Esters

While less commonly documented for the direct synthesis of oxazolidine-2,5-diones, condensation reactions involving α-hydroxy esters represent a plausible synthetic strategy. In principle, an α-hydroxy ester could react with a suitable C1 and N1 synthon to form the heterocyclic ring. For instance, reaction with an isocyanate in the presence of a catalyst could potentially lead to the formation of an intermediate that cyclizes to the oxazolidine-2,5-dione.

However, the more prevalent outcome of reactions between α-hydroxy esters and isocyanates is the formation of oxazolidine-2,4-diones. The reaction typically proceeds via the formation of a urethane, followed by an intramolecular cyclization where the ester is displaced. To form a 2,5-dione, a different reaction pathway would be required, possibly involving a different set of reagents to introduce the second carbonyl group at the 5-position. Further research is needed to fully explore the potential of α-hydroxy esters as direct precursors for oxazolidine-2,5-diones.

Cyclization of Schiff Bases with Glycolic Acid Derivatives

The reaction of Schiff bases (imines) with α-hydroxy acids or their derivatives provides another avenue for the synthesis of oxazolidinone rings. Specifically, the condensation of a Schiff base with glycolic acid can lead to the formation of an oxazolidin-4-one ring system.

| Reactant 1 | Reactant 2 | Product |

| Schiff Base (Imine) | Glycolic Acid | Oxazolidin-4-one |

| Schiff Base (Imine) | Thioglycolic Acid | Thiazolidin-4-one |

Advanced and Catalytic Synthesis Strategies

In recent years, the development of advanced and catalytic synthetic methods has provided more efficient and selective routes to oxazolidine (B1195125) derivatives. These strategies often employ transition metal catalysts or hypervalent iodine reagents to facilitate the desired transformations under milder reaction conditions.

Hypervalent Iodine-Mediated Oxidative Cyclizations

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for effecting a variety of oxidative transformations. In the context of oxazolidinone synthesis, these reagents can mediate the oxidative cyclization of unsaturated N-carbamates. For example, the reaction of N-Boc-acrylamides with (diacetoxyiodo)benzene (B116549) can lead to the formation of 5,5-disubstituted oxazolidine-2,4-diones. nih.gov

The proposed mechanism involves the activation of the alkene by the hypervalent iodine reagent, followed by intramolecular cyclization. The nature of the substituents on the starting material and the reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization. While this method has been demonstrated for the synthesis of oxazolidine-2,4-diones, its application to the synthesis of 2,5-diones would require a different starting material, likely one that already contains the necessary carbonyl functionality or a precursor that can be readily oxidized.

Palladium-Catalyzed Cycloadditions in Oxazolidine-2,4-dione Formation

Palladium catalysis has been extensively utilized in the construction of various heterocyclic ring systems, including oxazolidinones. Palladium-catalyzed cycloaddition reactions offer a powerful and versatile approach to these structures. For instance, the palladium-catalyzed [3+2] cycloaddition of vinylethylene carbonates with imines can afford functionalized oxazolidines with high regioselectivity.

In a typical catalytic cycle, the palladium catalyst activates the vinylethylene carbonate to generate a π-allylpalladium zwitterionic intermediate. This intermediate then undergoes a nucleophilic attack by the imine, followed by an intramolecular cyclization to form the five-membered oxazolidine ring and regenerate the palladium catalyst. The scope of this reaction is broad, and by carefully selecting the starting materials and ligands, a wide range of substituted oxazolidines can be accessed. While much of the reported work focuses on the synthesis of oxazolidin-2-ones and other derivatives, the principles of palladium-catalyzed cycloaddition could be adapted for the synthesis of oxazolidine-2,4-diones and potentially 2,5-diones, for example, by using a suitable dipolarophile that contains the requisite carbonyl functionalities.

Halopalladation-Based Construction of 5-Methyleneoxazolidine-2,4-diones

A notable strategy for synthesizing derivatives of the oxazolidinone core is the construction of 5-methyleneoxazolidine-2,4-diones, which can serve as versatile chemical intermediates. rsc.org A recently developed method employs a halopalladation strategy to achieve the haloesterification of propargylic amides, yielding a variety of 5-(halomethylene)oxazolidine-2,4-diones. rsc.orgrsc.org This reaction demonstrates good yields and is compatible with a wide array of functional groups. rsc.org

The process involves the cyclization of propargylic amides in the presence of a palladium catalyst and a copper halide salt, such as CuBr₂ or CuCl₂, which serves as the halogen source. rsc.org The reaction is efficient for synthesizing products with various substituents, including aryl, alkyl, and heterocyclic rings, typically affording medium to excellent yields. rsc.org A key advantage of this method is that the halogen atoms on the resulting products can be easily substituted, allowing for further functionalization. rsc.org

The proposed mechanism involves the participation of the Boc group in an oxypalladation addition to the alkyne, forming a vinylpalladium species. This intermediate then undergoes further reaction and elimination steps to yield the final 5-(halomethylene)oxazolidine-2,4-dione products. rsc.org

Table 1: Examples of Halopalladation-Based Synthesis of 5-(Chloromethylene)oxazolidine-2,4-diones Reaction conditions: Propargylic amide, Pd(OAc)₂, CuCl₂, dioxane, 100 °C, 12 h.

| Entry | R¹ (Substituent on Amide) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2a' | 91 |

| 2 | 4-Methylphenyl | 2b' | 85 |

| 3 | 4-Methoxyphenyl (B3050149) | 2c' | 86 |

| 4 | 4-Fluorophenyl | 2d' | 82 |

| 5 | 2-Thienyl | 2k' | 75 |

| 6 | Cyclohexyl | 2l' | 65 |

Metal-Free Carboxylative Cyclization of Propargylic Amides

In a move towards more sustainable and environmentally friendly synthetic routes, metal-free approaches have been developed for the synthesis of oxazolidine-2,4-diones. One such method is the organocatalyzed carboxylative cyclization of propargylic amides using atmospheric carbon dioxide (CO₂). rsc.org This process utilizes 1,5,7-triaza-bicyclo-[4.4.0]dec-5-ene (TBD) as an organocatalyst to efficiently and selectively produce a variety of (Z)-5-alkylidene 1,3-oxazolidine-2,4-diones under mild conditions. rsc.org

This methodology is noted for its tolerance of a variety of functional groups. rsc.org Theoretical studies suggest that the bifunctional nature of the TBD catalyst, acting as both a base and a hydrogen-bond donor, is crucial for accelerating the reaction. rsc.org The use of propargylic amides as substrates is significant, as they are versatile building blocks in the synthesis of various nitrogen-containing heterocycles. rsc.org This metal-free approach avoids the use of toxic and hazardous compounds like phosgene or isocyanates, which are often required in more traditional multi-step syntheses of the oxazolidine-2,4-dione core. rsc.org

Synthetic Pathways from α-Ketols and Isocyanates

The synthesis of oxazolidinone rings can be achieved through various cyclization strategies involving different precursors. While the direct reaction of α-ketols and isocyanates is one possible pathway, related and more commonly documented methods often involve the cycloaddition of epoxides with isocyanates or the cyclization of α-hydroxy esters. rsc.orgbeilstein-journals.org

One of the most well-established strategies for synthesizing the oxazolidinone scaffold is the reaction of an amino alcohol with phosgene or its equivalents. beilstein-journals.org Another common approach involves the carbonylation of β-amino alcohols. beilstein-journals.org More specifically, the reaction between primary amines and α-ketoesters can lead to the formation of oxazolidine-2,4-diones through a tandem phosphorus-mediated carboxylative condensation and subsequent base-catalyzed cyclization, utilizing atmospheric CO₂. rsc.org

A distinct one-pot method for generating oxazolidinones involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI). beilstein-journals.org This metal-free approach proceeds under mild conditions with short reaction times and a simple purification process, offering a significant advantage over methods requiring harsh conditions or toxic reagents. beilstein-journals.org

Reactions of Carbamates with 2-Hydroxycarboxylic Acid Esters

Carbamates are versatile functional groups in organic synthesis and play a crucial role in the formation of oxazolidinone precursors. Specifically, the chemistry of lithiated carbamates provides a powerful tool for creating complex molecular architectures with high stereocontrol. nih.govnih.gov

A key transformation is the asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates that contain a chiral oxazolidine ring. nih.govresearchgate.net This rearrangement is initiated by deprotonation with sec-butyllithium (B1581126) at low temperatures, followed by warming, which results in the formation of α-hydroxy amides with excellent diastereoselectivity and in good to excellent yields. nih.gov The stereochemical outcome is directed by the existing chirality on the oxazolidine ring and stereoelectronic effects of the carbamate's carbonyl group. nih.gov These α-hydroxy amides are valuable precursors, which can be further cyclized to form oxazolidinone structures. The chiral oxazolidine auxiliary can be removed via acid-catalyzed hydrolysis to yield optically pure α-hydroxy acids. nih.gov

Stereoselective Synthesis of Enantiopure Oxazolidine-2,5-dione Systems

The biological activity of oxazolidinone-containing compounds is often dependent on their stereochemistry. Consequently, the development of stereoselective methods to synthesize enantiopure oxazolidinone systems is of paramount importance for applications in medicinal chemistry. researchgate.netrsc.org

Enantioselective Cycloaddition Transformations

Enantioselective cycloaddition reactions represent a powerful strategy for constructing chiral heterocyclic scaffolds. In the context of oxazolidinones, palladium-catalyzed asymmetric cycloaddition reactions using 5-vinyloxazolidine-2,4-diones as precursors have been developed. researchgate.net These substrates can act as precursors for π-allylpalladium zwitterionic intermediates, which can then undergo (5+3) cycloaddition with azomethine imines or (3+2) cycloaddition with 1,1-dicyanoalkenes. researchgate.net These reactions proceed under mild conditions and produce a variety of chiral heterocyclic compounds in high yields with excellent enantioselectivities. researchgate.net

Another approach involves the tandem asymmetric propargylic amination–carboxylative cyclization sequence catalyzed by a well-defined chiral dinuclear copper complex. This method allows for the synthesis of a variety of chiral 2-oxazolidinone (B127357) derivatives from propargylic esters, alkyl amine hydrochlorides, and CO₂. dntb.gov.ua

Approaches to Optically Active Oxazolidinone Scaffolds

A range of methods has been established to access optically active oxazolidinone scaffolds, which are crucial building blocks in synthetic chemistry. nih.govresearchgate.net Early approaches often relied on the chiral resolution of a racemic mixture, for instance, using a resolving agent like (R)-mandelic acid to separate enantiomers of an amino-diol precursor. nih.gov

More modern and efficient strategies focus on asymmetric synthesis. One such approach combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol to achieve an effective intramolecular ring closure, rapidly accessing a range of 4,5-disubstituted oxazolidin-2-one building blocks. mdpi.com This platform has been successfully applied to the concise total synthesis of natural products like (−)-cytoxazone. mdpi.com

The scope of this transformation has been explored with various β-hydroxy carbonyl substrates bearing both aryl and aliphatic substituents, which were found to react well to afford the desired chiral 4,5-disubstituted oxazolidin-2-ones in good to excellent conversions. mdpi.com

Table 2: Synthesis of Chiral 4,5-Disubstituted Oxazolidin-2-ones Method based on asymmetric aldol and modified Curtius protocol.

| Entry | R¹ | R² | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Methyl | 98:2 | 90 |

| 2 | 4-Bromophenyl | Methyl | 98:2 | 89 |

| 3 | 2-Naphthyl | Methyl | 97:3 | 91 |

| 4 | Phenyl | Ethyl | 98:2 | 85 |

| 5 | Phenyl | Isopropyl | 99:1 | 82 |

Sustainable and Expedited Synthesis Protocols

The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the exploration of alternative energy sources to promote organic reactions. In the synthesis of heterocyclic compounds like oxazolidine-2,5-diones, microwave irradiation has emerged as a powerful tool to accelerate reaction rates and often improve yields compared to conventional heating methods.

Microwave-Assisted Synthesis of Oxazolidine-2,5-dione Derivatives

Microwave-assisted organic synthesis utilizes the ability of specific molecules to transform electromagnetic energy into heat. nih.gov This direct heating of the reaction mixture, rather than the vessel, results in rapid temperature increases and uniform heating, which can dramatically reduce reaction times and minimize the formation of byproducts. nih.gov

While specific research on the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, the principles can be inferred from studies on closely related structures, such as 4-substituted-oxazolidin-2-ones. Research in this area has demonstrated that microwave irradiation can significantly expedite the cyclization process in the formation of the oxazolidinone ring. nih.govresearchgate.net

For instance, in the synthesis of various 4-substituted-oxazolidin-2-ones from their corresponding amino alcohols, the use of microwave irradiation has been shown to reduce reaction times from several hours to mere minutes, while also leading to improved or comparable yields. nih.govmdpi.com This acceleration is attributed to the efficient and rapid heating of the polar reactants and solvents by microwaves. nih.gov

The synthesis of this compound, which is an N-carboxyanhydride (NCA) derived from the corresponding amino acid, typically involves a cyclization step that can be amenable to microwave heating. The significant reduction in reaction time is a key advantage, aligning with the principles of green chemistry by reducing energy consumption. nih.gov

The following table presents comparative data from the synthesis of analogous 4-substituted-oxazolidin-2-ones, illustrating the typical enhancements observed with microwave-assisted methods over conventional heating.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Substituted-Oxazolidin-2-ones

| Entry | Product | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

| 1 | (S)-4-Benzyl-1,3-oxazolidin-2-one | 24 h | 92% | 20 min | 96% | nih.gov |

| 2 | (S)-4-Phenyl-1,3-oxazolidin-2-one | 24 h | 90% | 20 min | 91% | nih.gov |

| 3 | (S)-4-Isopropyl-1,3-oxazolidin-2-one | 48 h | 85% | 30 min | 87% | nih.gov |

This data is for the synthesis of oxazolidin-2-ones, which are structurally related to oxazolidine-2,5-diones, and serves to illustrate the potential advantages of microwave-assisted synthesis.

The findings from these related syntheses strongly suggest that a microwave-assisted protocol for this compound would offer a more sustainable and expedited route, characterized by a significant reduction in reaction time and potentially higher yields. nih.gov This approach is a valuable alternative to traditional synthetic methods, which often require prolonged reaction times at elevated temperatures. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 4 4 Methoxyphenyl Oxazolidine 2,5 Dione

Ring Chemistry and Derivatives Formation

The oxazolidine-2,5-dione (B1294343) ring is the most reactive part of the molecule, readily undergoing transformations that lead to ring-opening or modification of its carbonyl groups.

Hydrolytic Conversions of the Dione (B5365651) Ring

As an N-carboxyanhydride, 4-(4-methoxyphenyl)oxazolidine-2,5-dione is highly sensitive to moisture. wikipedia.org Hydrolysis results in the cleavage of the dione ring to yield the parent α-amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid, with the concurrent release of carbon dioxide. wikipedia.org This reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons (C2 or C5), leading to a transient carbamic acid intermediate that subsequently decarboxylates. frontiersin.org

The rate and mechanism of hydrolysis are influenced by the pH of the medium. In neutral or alkaline conditions, direct attack by water or hydroxide (B78521) ions on the carbonyl groups facilitates ring opening. researchgate.net Under acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom can activate the ring towards nucleophilic attack by water. researchgate.net

| Reaction Condition | Reagent | Product(s) | Description |

|---|---|---|---|

| Aqueous solution (Acidic, Neutral, or Basic) | Water (H₂O) | 2-Amino-2-(4-methoxyphenyl)acetic acid + Carbon Dioxide (CO₂) | Ring-opening hydrolysis leading to the formation of the corresponding α-amino acid and CO₂. |

Oxidation Reactions of the Oxazolidine (B1195125) Ring and Substituents

Specific oxidative studies on this compound are not extensively documented. However, the potential sites for oxidation are the electron-rich methoxyphenyl ring and the benzylic C4-H bond.

Strong oxidizing agents or radical species, such as hydroxyl radicals (HO•), can attack the aromatic ring. nih.govnih.gov This can lead to hydroxylation of the ring or, under more forceful conditions, oxidative cleavage, resulting in a complex mixture of smaller aliphatic aldehydes and acids. nih.govresearchgate.net The benzylic proton at the C4 position is also susceptible to hydrogen abstraction, which could initiate degradation pathways of the heterocyclic ring.

Reduction Transformations of the Oxazolidine-2,5-dione System

The carbonyl groups of the dione ring are susceptible to reduction. Strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester (C5-carbonyl) and the amide/carbamate (B1207046) (C2-carbonyl) functionalities. masterorganicchemistry.comic.ac.ukbyjus.com This comprehensive reduction typically leads to the cleavage of the ring.

The expected product from the complete reduction of this compound with LiAlH₄ is the corresponding amino alcohol, 2-amino-2-(4-methoxyphenyl)ethan-1-ol. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds through the initial reduction of the more reactive anhydride-like carbonyl at C5, followed by the reduction of the carbamate carbonyl at C2, ultimately cleaving the C-O and C-N bonds within the ring.

| Reagent | Solvent | Primary Product | Transformation Type |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 2-Amino-2-(4-methoxyphenyl)ethan-1-ol | Reductive ring-opening |

Substitution and Functionalization Reactions

Beyond the chemistry of the heterocyclic ring itself, both the ring nitrogen and the pendant methoxyphenyl group offer sites for further functionalization.

Alkylation and Arylation of the Oxazolidine-2,5-dione Core

The nitrogen atom within the oxazolidine-2,5-dione ring, being part of a carbamate linkage, possesses a proton that can be abstracted by a strong base to generate a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides, to yield N-substituted derivatives. acs.orgnih.gov

Furthermore, the arylation of the nitrogen atom is achievable through modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the N-arylation of the structurally similar 2-oxazolidinones using aryl bromides. nih.govacs.orgacs.orgresearchgate.net A similar approach is expected to be viable for this compound, allowing for the synthesis of a diverse range of N-aryl derivatives.

| Reaction Type | Reagents | Typical Product | Key Transformation |

|---|---|---|---|

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 3-Alkyl-4-(4-methoxyphenyl)oxazolidine-2,5-dione | Formation of a C-N bond at the N3 position. |

| N-Arylation | Aryl bromide (Ar-Br), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 3-Aryl-4-(4-methoxyphenyl)oxazolidine-2,5-dione | Palladium-catalyzed cross-coupling to form a C-N bond. acs.orgacs.org |

Derivatization of the Methoxyphenyl Moiety

The 4-methoxyphenyl (B3050149) group attached at the C4 position is an activated aromatic system that can undergo various electrophilic aromatic substitution and ether cleavage reactions.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is a strong activating, ortho-, para-directing group. numberanalytics.comembibe.com Since the para-position is occupied by the oxazolidinedione ring, electrophilic substitution will primarily occur at the ortho-positions (C3' and C5' of the phenyl ring). Friedel-Crafts acylation, for instance, using an acyl chloride like propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, would yield the corresponding 3'-acylated product. tamu.eduvedantu.comyoutube.comresearchgate.net

Ether Cleavage: The methyl ether linkage is stable under many conditions but can be cleaved by strong Lewis acids or proton acids. Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) are highly effective for the demethylation of aryl methyl ethers, converting the methoxy group into a hydroxyl group. gvsu.edunih.govcore.ac.ukresearchgate.net This reaction would transform the parent compound into 4-(4-hydroxyphenyl)oxazolidine-2,5-dione, providing a handle for further functionalization of the phenolic hydroxyl group.

| Reaction Type | Reagents | Product | Description |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | 4-(3-Acyl-4-methoxyphenyl)oxazolidine-2,5-dione | Electrophilic substitution on the activated aromatic ring. youtube.com |

| Ether Cleavage (Demethylation) | Boron Tribromide (BBr₃) | 4-(4-Hydroxyphenyl)oxazolidine-2,5-dione | Cleavage of the methyl-oxygen bond to yield a phenol. nih.gov |

Cycloaddition and Cascade Reactions of this compound

The this compound ring system, a derivative of an α-amino acid N-carboxyanhydride (NCA), serves as a versatile precursor for generating reactive intermediates that can participate in various cycloaddition reactions. The inherent strain and reactivity of the anhydride (B1165640) moiety allow for its transformation into dienes or dipoles, which are subsequently trapped by suitable reaction partners to form complex cyclic structures.

Diels-Alder Cycloadditions Involving Oxazolidine-2,4-dienes

The oxazolidine-2,5-dione structure does not act as a diene directly. Instead, it functions as a stable precursor to highly reactive, transient oxazolidine-2,4-diene intermediates. These intermediates are typically generated in situ through a base-mediated elimination or a related condensation process. The resulting electron-rich heterocyclic diene is immediately trapped by an electron-deficient dienophile in a [4+2] cycloaddition, also known as the Diels-Alder reaction.

The general mechanism involves the deprotonation at the C5 position of a related precursor, which then facilitates the formation of an exocyclic double bond, creating the conjugated diene system within the oxazolidinone framework. Research on analogous N-substituted 4-methylene-5-propylidene-2-oxazolidinones has demonstrated that these heterocyclic dienes are effective partners in Diels-Alder reactions. The reaction proceeds with high regio- and stereoselectivity, influenced by the nature of the dienophile and the reaction conditions, such as the use of Lewis acid catalysts or polar solvents. For instance, reactions carried out with dienophiles like methyl vinyl ketone or methyl propiolate in the presence of BF₃·OEt₂ often yield cycloadducts with excellent selectivity.

The utility of this method lies in its ability to construct complex, polycyclic frameworks containing a quaternary center and a protected amino alcohol moiety in a single, atom-economical step.

Table 1: Representative Diels-Alder Reactions of In Situ Generated Oxazolidinone Dienes The following data is based on analogous oxazolidinone diene systems and is representative of the expected reactivity.

| Diene Precursor (Analogue) | Dienophile | Conditions | Product | Yield (%) | Ref. |

| N-Phenyl-4-methylene-5-propylidene-2-oxazolidinone | Methyl vinyl ketone | H₂O/MeOH (1:1), 20 °C, 24h | Spirocyclic cyclohexene (B86901) adduct | 85 | researchgate.net |

| N-Phenyl-4-methylene-5-propylidene-2-oxazolidinone | Methyl propiolate | BF₃·OEt₂, CH₂Cl₂, -78 °C, 2h | Spirocyclic cyclohexadiene adduct | 70 | researchgate.net |

| N-Benzyl-4-methylene-5-propylidene-2-oxazolidinone | N-Phenylmaleimide | Toluene, 110 °C, 12h | Fused polycyclic adduct | 92 | rsc.org |

1,3-Dipolar Additions

In the context of 1,3-dipolar cycloadditions, this compound can serve as a precursor to generate azomethine ylides. Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles to form five-membered nitrogen-containing heterocycles.

The generation of the azomethine ylide from the oxazolidine-2,5-dione precursor can be achieved through thermal or photochemical decarboxylation. The loss of a molecule of carbon dioxide from the C5-carbonyl position results in the formation of a transient azomethine ylide. This reactive intermediate is characterized by a C-N-C π-system and can be stabilized by the substituents at the carbon termini. The 4-(4-methoxyphenyl) group provides electronic stabilization to the resulting dipole.

Once formed, the azomethine ylide is trapped in situ by a suitable dipolarophile, which can include alkenes, alkynes, or carbonyl compounds. The reaction with electron-deficient alkenes, such as maleimides or acrylates, is particularly efficient and leads to the formation of highly functionalized pyrrolidine (B122466) or oxazolidine derivatives with a high degree of stereocontrol. The versatility of this reaction allows for the synthesis of a diverse array of heterocyclic structures.

Table 2: Representative 1,3-Dipolar Cycloadditions of Azomethine Ylides Generated from Precursors The following data is based on established azomethine ylide reactivity and is representative of the expected outcome from an oxazolidine-2,5-dione precursor.

| Dipole Precursor (Analogue) | Dipolarophile | Conditions | Product | Yield (%) | Ref. |

| Aziridine-2,3-dicarboxylate | Benzaldehyde | Toluene, Δ | Oxazolidine | High | nih.gov |

| Sarcosine + Paraformaldehyde | Aromatic Aldehydes | Toluene, Δ | 5-Aryl-3-methyloxazolidine | 75-88 | mdpi.com |

| N-Benzylglycinate + Benzaldehyde | Dimethyl maleate | CH₂Cl₂, rt | Substituted Pyrrolidine | 90 | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl Oxazolidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

A ¹H NMR spectrum for 4-(4-Methoxyphenyl)oxazolidine-2,5-dione would be expected to show distinct signals corresponding to each unique proton in the molecule. Based on its structure, the anticipated signals would include:

Aromatic Protons: The para-substituted benzene (B151609) ring would typically exhibit a characteristic pattern. The two protons ortho to the oxazolidine (B1195125) ring would appear as one doublet, and the two protons ortho to the methoxy (B1213986) group would appear as another doublet.

Methine Proton: The single proton on the oxazolidine ring (at the C4 position) would likely appear as a singlet.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a distinct singlet, typically in the upfield region of the spectrum.

Amide Proton: A broad singlet corresponding to the N-H proton would also be expected, the chemical shift of which can be highly variable.

However, no specific experimental ¹H NMR data or detailed research findings for this compound could be located in the searched resources.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for:

Carbonyl Carbons: Two signals in the downfield region (typically >160 ppm) corresponding to the two carbonyl carbons (C2 and C5) of the oxazolidine-dione ring.

Aromatic Carbons: Four signals for the six carbons of the para-substituted phenyl ring, due to symmetry. This would include the carbon attached to the oxazolidine ring, the carbon attached to the methoxy group, and the two pairs of equivalent CH carbons.

Methine Carbon: A signal for the C4 carbon of the oxazolidine ring.

Methoxy Carbon: A signal for the carbon of the -OCH₃ group.

Specific, published ¹³C NMR data for this compound is not available in the reviewed literature.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.

COSY would establish correlations between adjacent protons, for instance, within the aromatic ring.

HSQC would link each proton signal to its directly attached carbon atom.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connection between the phenyl ring, the oxazolidine ring, and the methoxy group.

No studies employing 2D NMR techniques for the structural elucidation of this compound were found.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the key characteristic absorption bands would be:

N-H Stretching: A peak typically in the range of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

C=O Stretching: Strong, characteristic absorptions for the two carbonyl groups of the dione (B5365651) structure, likely appearing in the 1700-1850 cm⁻¹ region. The anhydride-like structure might result in two distinct bands.

C-O Stretching: Bands corresponding to the ether linkage of the methoxy group and the C-O-C bond within the oxazolidine ring, typically found in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

An experimental FT-IR spectrum for this specific compound is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound, with a molecular formula of C₁₀H₉NO₄, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. Fragmentation patterns observed in the mass spectrum would further help to confirm the structure.

No published HRMS data or detailed fragmentation analysis for this compound could be retrieved from the available resources.

Precise Molecular Weight Determination and Fragmentation Analysis

The precise molecular weight of this compound has been determined to be 207.18 g/mol , corresponding to its molecular formula, C₁₀H₉NO₄. High-resolution mass spectrometry (HRMS) is the primary technique for confirming this molecular weight with high accuracy.

The primary fragmentation pathways for the molecular ion of this compound are expected to involve the oxazolidine-2,5-dione (B1294343) ring and the methoxyphenyl substituent.

Loss of CO₂: A characteristic fragmentation of NCAs is the loss of a molecule of carbon dioxide (CO₂, 44 Da) from the anhydride (B1165640) moiety. This would result in a significant fragment ion at m/z 163.

Decarbonylation: Subsequent loss of a carbon monoxide molecule (CO, 28 Da) from the remaining ring structure could lead to a fragment at m/z 135.

Cleavage of the Methoxyphenyl Group: A prominent fragmentation pattern for aromatic compounds involves the formation of a stable benzylic-type cation youtube.com. In this case, cleavage of the bond between the aromatic ring and the heterocyclic ring could generate a methoxyphenylmethyl cation (tropylium ion rearrangement) at m/z 121. The corresponding radical would be the oxazolidine-2,5-dione ring.

Loss of the Methoxy Group: Fragmentation of the methoxy group is also anticipated. Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce a fragment at m/z 192. Subsequent loss of CO could then lead to a fragment at m/z 164.

A summary of the predicted major fragment ions is presented in the interactive data table below.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Neutral Loss |

| [C₁₀H₉NO₄]⁺• (Molecular Ion) | 207 | - |

| [C₉H₉NO₂]⁺• | 163 | CO₂ |

| [C₈H₉NO]⁺• | 135 | CO₂ + CO |

| [C₈H₉O]⁺ | 121 | C₂HNO₃ |

| [C₉H₆NO₄]⁺ | 192 | •CH₃ |

It is important to note that this fragmentation pattern is predictive and requires experimental verification through techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Identification of Degradation Products via LC-QToF-MS

N-carboxyanhydrides are known to be sensitive to moisture, which can lead to their degradation wikipedia.orgpmcisochem.frchemrxiv.org. The primary degradation pathway for NCAs is hydrolysis, which results in the opening of the anhydride ring to yield the corresponding α-amino acid and carbon dioxide wikipedia.org.

For this compound, the expected primary hydrolysis product is 4-methoxyphenylglycine. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) is a powerful technique for identifying such degradation products due to its ability to separate complex mixtures and provide high-resolution mass data for accurate identification nih.govnih.gov.

In a hypothetical LC-QToF-MS analysis of a degraded sample of this compound, one would expect to observe a peak corresponding to the protonated molecule of 4-methoxyphenylglycine ([M+H]⁺) at an m/z of 182.0761 (calculated for C₉H₁₂NO₃⁺).

Further degradation or side reactions could potentially lead to the formation of oligomers or polymers if the hydrolysis is not the exclusive pathway, especially under conditions that favor polymerization pmcisochem.fr. An LC-QToF-MS analysis would be crucial in identifying such higher molecular weight species.

The following table summarizes the expected primary degradation product and its key mass spectrometric data.

| Potential Degradation Product | Chemical Formula | Expected [M+H]⁺ m/z |

| 4-Methoxyphenylglycine | C₉H₁₁NO₃ | 182.0761 |

Experimental studies using LC-QToF-MS under controlled degradation conditions (e.g., exposure to varying pH and humidity levels) would be necessary to definitively identify and quantify the degradation products of this compound.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions nih.govbibliomed.org. While a crystal structure for this compound has not been specifically reported in the searched literature, the crystal structure of a closely related N-carboxyanhydride, β-benzyl dl-aspartate N-carboxyanhydride, provides valuable insights into the likely solid-state conformation and packing of such molecules nih.gov.

Based on this related structure, the oxazolidine-2,5-dione ring in this compound is expected to be nearly planar nih.gov. The 4-methoxyphenyl (B3050149) group would be oriented relative to this ring, and the dihedral angle between the plane of the aromatic ring and the plane of the heterocyclic ring would be a key conformational parameter.

In the crystal lattice, molecules of NCAs are often linked by intermolecular hydrogen bonds involving the N-H group of the oxazolidine ring and one of the carbonyl oxygen atoms of a neighboring molecule, forming dimers or extended networks nih.gov. For this compound, it is plausible that similar N—H···O=C hydrogen bonds would be a dominant feature in its crystal packing.

A hypothetical set of crystallographic data, based on typical values for similar organic molecules, is presented in the interactive table below. It is crucial to emphasize that these are representative values and actual experimental data would need to be obtained from single-crystal X-ray diffraction analysis of this compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 2000 |

| Z (molecules per unit cell) | 4 or 8 |

Computational and Theoretical Investigations of 4 4 Methoxyphenyl Oxazolidine 2,5 Dione

Quantum Chemical Calculations using Density Functional Theory (DFT)

No published studies were found that applied Density Functional Theory (DFT) to calculate the quantum chemical properties of 4-(4-Methoxyphenyl)oxazolidine-2,5-dione. Such calculations are crucial for understanding the electronic structure and predicting the behavior of a molecule.

There are no available reports on the optimized molecular structure, bond lengths, bond angles, or dihedral angles of this compound determined through DFT calculations. This information is fundamental for understanding the compound's three-dimensional conformation and steric properties.

Data regarding the global and local reactivity descriptors for this compound are absent from the literature. These descriptors, which include chemical potential, hardness, softness, and the Fukui function, are derived from DFT and are instrumental in predicting the reactivity and stability of a molecule.

Specific assessments of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap for this compound, have not been reported. The HOMO-LUMO gap is a key parameter used to describe the chemical reactivity and kinetic stability of a molecule.

No Molecular Electrostatic Potential (MEP) maps for this compound are available in the reviewed literature. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.

Mechanistic Rationalization of Chemical Reactions

The scientific literature lacks specific theoretical studies aimed at rationalizing the reaction mechanisms involving this compound.

There are no published computational studies that model the reaction pathways or identify the transition state structures and energies for chemical reactions involving this compound. Such studies are essential for a deep understanding of reaction kinetics and mechanisms at a molecular level.

Prediction of Regioselectivity and Stereoselectivity

Computational and theoretical investigations play a crucial role in predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound and its derivatives. These studies, often employing quantum mechanical calculations, provide insights into reaction mechanisms, transition states, and the thermodynamic stability of potential products, thereby guiding synthetic efforts toward the desired isomers.

Theoretical studies on the synthesis of related oxazolidinone structures have utilized density functional theory (DFT) to elucidate reaction pathways. nih.gov For instance, in the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones, DFT calculations can identify the rate- and stereoselectivity-determining step. nih.gov Such calculations can compare competing reaction channels, for example, the stepwise formation of a nitro-cyclopropane intermediate versus the direct generation of an isoxazoline (B3343090) N-oxide intermediate. nih.gov By calculating the energy barriers of the transition states for each pathway, researchers can predict which regio- and stereoisomer will be preferentially formed.

The stereoselectivity in the synthesis of oxazolidinones has been shown to be in good agreement with theoretical calculations. nih.gov These computational models can account for the role of catalysts, such as thiourea (B124793) and N,N-dimethylaminopyridine (DMAP), in influencing the stereochemical outcome of the reaction. nih.gov The models can elucidate the mechanism of key steps, such as rearrangements, by calculating the energy profiles of proposed multi-step pathways. nih.gov For this compound, similar computational approaches could be employed to predict the outcome of its reactions, such as nucleophilic attack at one of the carbonyl groups or reactions at the chiral center.

The prediction of regioselectivity would involve calculating the relative energies of the transition states leading to different constitutional isomers. For stereoselectivity, the focus would be on the energy difference between diastereomeric transition states. These theoretical predictions are invaluable for designing synthetic routes that are both efficient and highly selective, minimizing the formation of undesired byproducts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design (Contextual for the class of compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netrjptonline.org For the class of compounds to which this compound belongs, QSAR studies are instrumental in designing new derivatives with enhanced therapeutic properties. bepls.com

QSAR models are developed by correlating molecular descriptors of a set of compounds with their experimentally determined biological activities. researchgate.net These descriptors can be categorized into several types, including:

Constitutional: Describing the basic molecular composition.

Topostructural: Relating to the two-dimensional representation of the molecule.

Chemical and Quantum Chemical: Including parameters like charge distribution and orbital energies. researchgate.net

Various statistical methods are employed to build QSAR models, such as Partial Least Squares (PLS) regression and Artificial Neural Networks (ANN). researchgate.net ANNs are often used to model nonlinear relationships between structure and activity. researchgate.net The predictive ability of these models is rigorously evaluated using techniques like cross-validation and by predicting the activity of a separate test set of compounds. rjptonline.org

In the context of oxazolidinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov CoMFA models correlate the biological activity of compounds with their steric and electrostatic fields, providing a three-dimensional map of where modifications to the molecular structure are likely to influence activity. nih.gov Such studies have demonstrated a strong correlation between these molecular fields, as well as lipophilicity, and the in vitro activity of oxazolidinone antibacterial agents. nih.gov

Mechanistic Insights into the in Vitro Biological Activities of 4 4 Methoxyphenyl Oxazolidine 2,5 Dione Derivatives

Mechanisms of Antimicrobial Activity

Oxazolidinones represent a significant class of synthetic antimicrobial agents, distinguished by their unique mechanism of action that sets them apart from other protein synthesis inhibitors. Derivatives of 4-(4-Methoxyphenyl)oxazolidine-2,5-dione are part of this broader class, and their biological activities are a subject of ongoing research.

Inhibition of Protein Synthesis Pathways

The primary antimicrobial mechanism of oxazolidinones is the inhibition of bacterial protein synthesis at a very early stage. nih.govresearchgate.net Unlike many other antibiotics that interfere with peptide chain elongation, oxazolidinones prevent the formation of the functional 70S initiation complex, which is a crucial step in the translation process. researchgate.net

Research indicates that these compounds bind to the 50S ribosomal subunit. nih.gov Cross-linking studies have helped to identify the specific binding sites, which are located on the 23S rRNA at the ribosomal peptidyl transferase center (PTC). nih.gov By binding to this site, oxazolidinones are thought to induce a conformational change that prevents the binding of the initiator fMet-tRNA, thereby stalling the entire process of protein synthesis before it can begin. Early investigations demonstrated that the binding of the oxazolidinone eperezolid to the 50S subunit was inhibited by other antibiotics like chloramphenicol and lincomycin, suggesting overlapping binding regions. nih.gov

Efficacy against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of the oxazolidinone and related thiazolidinedione scaffolds have demonstrated notable efficacy against a range of bacteria, particularly Gram-positive organisms like Staphylococcus aureus, including multidrug-resistant strains (MRSA). nih.govnih.gov Their activity against Gram-negative bacteria such as Escherichia coli has also been reported, although it is often less potent.

Studies on various derivatives have established their minimum inhibitory concentrations (MIC), which quantify their antibacterial potency. For instance, certain thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives have shown MIC values between 1–32 μg/ml against multidrug-resistant S. aureus clinical isolates. nih.gov In addition to inhibiting planktonic (free-floating) bacterial growth, some 5-benzylidene-4-oxazolidinones have been shown to inhibit the formation of S. aureus biofilms and disperse pre-existing ones. chemrxiv.org While many derivatives show strong activity against S. aureus, efficacy against E. coli can be more variable, with some compounds demonstrating weak to moderate activity. nih.gov

| Compound Class | Bacterial Strain | Reported Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione / 4-thioxo-thiazolidin-2-one derivatives | Multidrug-resistant Staphylococcus aureus | 1–32 | nih.gov |

| Rhein-derived compound RH17 | Staphylococcus aureus | 8–16 | mdpi.com |

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Staphylococcus aureus | Active (Specific MIC not detailed) | nih.gov |

| Thiazolidine-2,4-dione amino acid derivatives | Escherichia coli | Moderate Activity | nih.gov |

Anticancer Activity and Cellular Pathways

Beyond their antimicrobial effects, oxazolidinone derivatives and related heterocyclic compounds have been investigated for their potential as anticancer agents. Research has focused on their ability to induce programmed cell death (apoptosis) in cancer cells through specific cellular pathways.

Induction of Apoptosis via Mitochondrial Intrinsic Pathway

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis through the mitochondrial, or intrinsic, pathway. researchgate.net This pathway is a tightly regulated process of cell suicide that is critical for eliminating damaged or cancerous cells. Studies on 5-(carbamoylmethylene)-oxazolidin-2-ones have shown they can trigger apoptosis in breast and cervical cancer cells. nih.gov The process is initiated by an increase in intracellular stress, such as that caused by reactive oxygen species, which leads to mitochondrial dysfunction. nih.gov

This dysfunction results in changes to the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. A critical step is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria. researchgate.net Once in the cytosol, cytochrome c triggers the activation of a cascade of enzymes called caspases, beginning with the initiator caspase-9, which ultimately leads to the execution phase of apoptosis and cell death. researchgate.netmdpi.com

Modulation of Reactive Oxygen Species (ROS) Production

The modulation of intracellular reactive oxygen species (ROS) levels is closely linked to the induction of apoptosis by oxazolidinone derivatives. nih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide, that are natural byproducts of cellular metabolism, particularly within the mitochondria. frontiersin.org While basal levels of ROS are essential for normal cell signaling, excessive levels lead to a state of oxidative stress, which can damage cellular components like DNA, lipids, and proteins. nih.govsemanticscholar.org

Cancer cells often exhibit higher baseline levels of ROS compared to normal cells, making them more vulnerable to further ROS increases. frontiersin.org Certain oxazolidinone derivatives have been shown to exploit this vulnerability by causing a significant increase in ROS production within cancer cells. nih.gov This surge in ROS can overwhelm the cell's antioxidant defenses, leading to severe mitochondrial damage and dysfunction, which in turn serves as a powerful trigger for the mitochondrial intrinsic apoptotic pathway. nih.govnih.gov

Anti-Inflammatory Properties and Related Molecular Targets

In addition to antimicrobial and anticancer activities, related heterocyclic scaffolds like thiazolidinediones have demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.

Research into thiazolidinedione derivatives has revealed their potential to mitigate inflammatory responses through various mechanisms. One established method for evaluating in vitro anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay. nih.gov In this model, the compounds are assessed for their ability to protect red blood cell membranes from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes involved in the inflammatory process. Another key indicator of anti-inflammatory potential is the inhibition of protein denaturation, as denatured proteins are often implicated in promoting inflammatory and arthritic conditions. nih.gov In vivo studies using models like carrageenan-induced paw edema in rats have also been employed, where the reduction in swelling serves as a measure of anti-inflammatory effect. biointerfaceresearch.commdpi.com Certain thiazolidinone derivatives have shown potent activity in these models, sometimes exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. biointerfaceresearch.com

| Compound Class/Derivative | Assay | Result (% Inhibition) | Reference |

|---|---|---|---|

| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dione (Compound 4k) | HRBC Membrane Stabilization (500 µg/mL) | 90.64 | nih.gov |

| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dione (Compound 4k) | Protein Denaturation (500 µg/mL) | 93.72 | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound Ox-6f) | Inhibition of Protein Denaturation (200 µg/mL) | 74.16 | mdpi.com |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound Ox-6f) | Carrageenan-induced Paw Edema Reduction (10 mg/kg) | 79.83 | mdpi.com |

Antioxidant Mechanisms and Free Radical Scavenging

The antioxidant potential of oxazolidine-2,5-dione (B1294343) derivatives, including those with a 4-methoxyphenyl (B3050149) substituent, is an area of growing research interest. These compounds are investigated for their ability to counteract the damaging effects of free radicals, which are implicated in a variety of disease pathologies. The primary mechanisms by which these derivatives exert their antioxidant effects often involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to evaluate the antioxidant capacity of these compounds. mdpi.comnih.gov This assay measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Studies on related heterocyclic compounds, such as thiazolidine-2,4-diones, have demonstrated significant scavenging activity against superoxide anion radicals (O₂•⁻) and hydroxyl radicals (HO•). Some thiazolidine-2,4-dione derivatives have shown a high scavenging effect on O₂•⁻, ranging from 41-88%, and have also been found to inhibit the formation of the DMPO-OH spin adduct, which is indicative of hydroxyl radical scavenging. researchgate.net

The antioxidant activity is often attributed to the core heterocyclic structure and the nature of the substituents. For instance, in hydrazylpyrrolidine-2,5-dione derivatives, the presence of a phenyl group has been shown to have a positive effect on scavenging activity. Similarly, the methoxyphenyl group in this compound could play a crucial role. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can increase the electron density on the aromatic ring, potentially enhancing the molecule's ability to donate an electron to a free radical.

Table 1: Free Radical Scavenging Activity of Related Heterocyclic Compounds

| Compound Class | Radical Scavenged | Method | Key Findings |

| Thiazolidine-2,4-diones | DPPH•, O₂•⁻, HO• | DPPH assay, EPR | Slight scavenging of DPPH•, high scavenging of O₂•⁻ (41-88%). researchgate.net |

| Hydrazylpyrrolidine-2,5-diones | DPPH• | DPPH assay | Phenyl group substitution enhances scavenging activity. |

| Dihydropyran-2,4-diones | DPPH• | DPPH assay | High inhibition percentages observed. nih.gov |

Structure-Activity Relationship (SAR) Derivations

The biological activities of this compound derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies aim to elucidate how specific structural modifications influence the compound's efficacy and interaction with biological targets.

The methoxyphenyl group at the 4-position of the oxazolidine-2,5-dione ring is a key determinant of the molecule's biological properties. The position and nature of substituents on the phenyl ring can significantly alter the compound's electronic and steric characteristics, thereby affecting its biological activity.

In related heterocyclic compounds, such as thiazolidine-2,4-diones, the presence of a methoxy group on the benzylidene moiety has been linked to antibacterial and antifungal activities. For example, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid showed activity against Staphylococcus aureus. nih.gov Furthermore, studies on other classes of compounds have demonstrated that the substitution pattern on a phenyl ring strongly influences biological outcomes. For instance, in a series of 1,2,5-oxadiazoles, a 4-(3,4-dialkoxyphenyl) substitution was found to have a positive impact on antiplasmodial activity and cytotoxicity. nih.gov

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which possesses a stereocenter at the C4 position. The spatial arrangement of atoms can lead to significant differences in how enantiomers interact with chiral biological macromolecules such as enzymes and receptors. nih.gov

It is a well-established principle that different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov For oxazolidinone antibiotics, the stereogenic center at the C-5 position is known to be related to their antibacterial activity. mdpi.com While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, general principles of stereopharmacology suggest that one enantiomer is likely to be more active than the other.

This stereoselectivity arises from the three-dimensional nature of biological binding sites. An enzyme or receptor can differentiate between enantiomers, leading to preferential binding of one over the other. This can result in one enantiomer being a potent agonist or inhibitor, while the other may be less active, inactive, or even exhibit a different biological activity or toxicity. nih.govnih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are crucial for a complete understanding of its therapeutic potential.

The electronic properties of a molecule, such as its electron distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), are fundamental to its reactivity and interaction with biological systems. For this compound and its derivatives, these properties are influenced by the interplay between the oxazolidine-2,5-dione core and the substituted phenyl ring.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into these electronic properties. Molecular electrostatic potential (MEP) maps, for example, can identify electron-rich and electron-deficient regions of a molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net These maps can help predict how a molecule might interact with a biological target.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. By modifying the substituents on the phenyl ring, it is possible to modulate this energy gap and, consequently, the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic landscape of the entire molecule.

Strategic Applications in Organic Synthesis and Heterocyclic Chemistry

Versatile Intermediates for Complex Molecule Construction

The unique structural features of 4-(4-Methoxyphenyl)oxazolidine-2,5-dione make it a powerful intermediate for synthesizing a range of complex organic molecules. Its role as an activated amino acid derivative is central to its utility.

The structure of this compound is, by definition, that of an α-amino acid N-carboxyanhydride (NCA). Specifically, it is the NCA derived from the non-proteinogenic amino acid 4-methoxyphenylglycine. NCAs are highly valuable reagents in peptide synthesis due to their activated nature, which facilitates the formation of peptide bonds without the need for additional coupling reagents, releasing carbon dioxide as the only byproduct.

The general class of oxazolidine-2,5-diones has been recognized for its role in the preparation of polypeptides rsc.org. The synthesis proceeds via the ring-opening polymerization of NCAs, where a nucleophile (such as an amine) attacks one of the carbonyl groups (typically C5), leading to the formation of an amide bond and the liberation of the amino group of the next monomer for further chain extension. This method allows for the controlled synthesis of polypeptides and block copolymers. The 4-methoxyphenyl (B3050149) substituent provides specific steric and electronic properties to the resulting peptide chain, influencing its secondary structure and biological activity.

While this compound is a potent precursor for peptides, its application in the synthesis of other heterocyclic systems, such as hydantoins (imidazolidine-2,4-diones), is less direct. Hydantoins are a well-known class of compounds with significant pharmacological activities. The primary synthetic routes to hydantoins include multicomponent reactions like the Bucherer–Bergs synthesis, which typically starts from ketones or aldehydes, a cyanide source, and ammonium carbonate nih.gov. Other modern methods involve three-component reactions of starting materials like ethyl pyruvate, p-anisidine, and phenyl isocyanate to form complex hydantoin structures mdpi.comresearchgate.net.

Although a direct conversion of a 4-substituted oxazolidine-2,5-dione (B1294343) to a hydantoin is not prominently documented, the structural relationship between these five-membered heterocycles suggests the potential for rearrangement or derivatization pathways that could be explored in future synthetic research.

Table 1: Common Synthesis Methods for Hydantoin Derivatives

| Method | Starting Materials | Key Features |

|---|---|---|

| Bucherer–Bergs Reaction | Ketone/Aldehyde, Cyanide, Ammonium Carbonate | A classic, robust method for 5-substituted and 5,5-disubstituted hydantoins nih.gov. |

| Urech Hydantoin Synthesis | Amino Acid, Potassium Cyanate | Involves the cyanate of an amino acid followed by acid-catalyzed cyclization. |

| Three-Component Reaction | Amine, Isocyanate, Pyruvate Derivative | A convergent approach to complex hydantoins with multiple points of diversity mdpi.com. |

The synthesis of α-hydroxyamides, particularly those containing a quaternary stereocenter, is a significant challenge in organic chemistry. Research has shown that a class of compounds structurally related to the title compound, specifically 5,5-disubstituted 1,3-oxazolidine-2,4-diones, can be hydrolyzed to yield these valuable α-hydroxyamides researchgate.net. This transformation involves the cleavage of the heterocyclic ring to unmask the α-hydroxyamide functionality.

It is crucial to distinguish the starting material for this reaction (a 1,3-oxazolidine-2,4-dione) from this compound. The latter, being an NCA, undergoes hydrolysis to yield the parent α-amino acid, 4-methoxyphenylglycine, or its corresponding amide, not an α-hydroxyamide. The synthesis of α-hydroxyamides from the isomeric 1,3-oxazolidine-2,4-dione scaffold, however, highlights the diverse reactivity within the broader family of oxazolidinone heterocycles researchgate.net.

Building Blocks for High-Value Organic Compounds

Beyond its role as an activated amino acid, the oxazolidine-2,5-dione scaffold is being explored in cutting-edge transition-metal-catalyzed reactions to generate novel and valuable intermediates.

A significant recent development in synthetic methodology involves the use of 5-vinyloxazolidine-2,4-diones as precursors for generating zwitterionic π-allylpalladium intermediates nih.govresearchgate.net. In these reactions, a palladium(0) catalyst facilitates a decarboxylative ring-opening of the 5-vinyloxazolidine-2,4-dione to form a highly reactive zwitterionic intermediate. This intermediate can then participate in various cycloaddition reactions, such as (5+3) and (3+2) cycloadditions, to produce complex, eight-membered nitrogen-containing heterocycles and γ-lactams with high enantioselectivity nih.govresearchgate.netacs.org.

This powerful methodology is contingent on the presence of a vinyl group at the C5 position of the oxazolidinedione ring. Therefore, this compound, which lacks this vinyl substituent, would not be a suitable precursor for this specific transformation. However, this research demonstrates the latent potential of the oxazolidinedione core and opens avenues for designing new derivatives that can participate in such valuable catalytic cycles.

Contribution to Medicinal Chemistry Scaffolds

The oxazolidinone ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents rsc.orgnih.govnih.gov. The most prominent example is Linezolid (B1675486), a synthetic antibiotic used to treat serious infections caused by Gram-positive bacteria nih.gov. The oxazolidinone moiety is crucial for the biological activity of these drugs, often acting as a bioisostere for groups like amides and carbamates while offering improved metabolic stability researchgate.net.

As an activated derivative of a non-proteinogenic amino acid, this compound represents a valuable building block for introducing the 4-methoxyphenylglycine unit into larger, more complex molecules. This allows medicinal chemists to synthesize novel peptide analogues and other derivatives for drug discovery programs. The oxazolidinone scaffold is explored for a wide range of therapeutic applications, including antibacterial, anticancer, antituberculosis, and anti-inflammatory agents nih.govresearchgate.net. The incorporation of the methoxyphenyl group, a common motif in bioactive molecules, further enhances the potential of this compound as a starting material for developing new chemical entities with therapeutic promise.

Table 2: Representative Bioactive Molecules Featuring the Oxazolidinone Scaffold

| Compound | Class | Therapeutic Application |

|---|---|---|

| Linezolid | 2-Oxazolidinone (B127357) | Antibacterial (Gram-positive infections) nih.gov |

| Tedizolid | 2-Oxazolidinone | Antibacterial (MRSA) |

| Cycloserine | 3-Oxazolidinone | Antituberculosis nih.gov |

| Furazolidone | 2-Oxazolidinone | Antimicrobial nih.govresearchgate.net |

Design and Synthesis of Pharmacologically Relevant Derivatives

The synthesis of derivatives from the this compound scaffold, which is also known as an N-carboxyanhydride (NCA), primarily involves the ring-opening of the oxazolidine-2,5-dione moiety. This reaction is highly versatile, as the anhydride (B1165640) can react with a variety of nucleophiles, such as amines, alcohols, and amino acids, leading to the formation of a diverse range of amide and ester derivatives. This reactivity is central to its application in creating libraries of compounds for pharmacological screening.

For instance, the reaction of this compound with different primary or secondary amines can yield a series of N-substituted 2-amino-2-(4-methoxyphenyl)acetamides. The substituents on the nucleophilic amine can be strategically varied to modulate the physicochemical properties of the final compound, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacological activity.

Another synthetic strategy involves the controlled ring-opening polymerization of NCAs to produce polypeptides. While this is a major application, the focus here is on the synthesis of discrete small-molecule derivatives. The single-unit addition of a protected amino acid to the NCA can lead to the formation of dipeptides, which are important motifs in many biologically active molecules. This approach allows for the precise introduction of additional chiral centers and functional groups, further expanding the chemical space accessible from this scaffold.

Scaffolds for Compounds Exhibiting Broad Therapeutic Potential

The 4-(4-methoxyphenyl)oxazolidine core is a privileged scaffold in medicinal chemistry, meaning it is a framework that is recurrently found in biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.

Antibacterial Applications: